Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
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Overview
Description
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a complex organic compound with a molecular formula of C28H26N2O4. It is known for its unique structure, which includes two benzyl groups and a bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is unique due to its bipyridine core and the presence of two benzyl groups. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C28H26N2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3 |
InChI Key |
OZWWFWDWGCNIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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